4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one
Description
Properties
IUPAC Name |
4-ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-11-19(21)24-20-13(2)18(9-8-17(15)20)23-12-14-6-5-7-16(10-14)22-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCUXKQQQNWJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Chromenone derivatives vary significantly in properties based on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Selected Chromenone Derivatives
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Nitro-substituted 10f exhibits a significantly higher melting point (303–304°C) compared to methoxy-substituted analogs, likely due to enhanced intermolecular dipole interactions.
- Substituent Bulk : The target compound’s (3-methoxyphenyl)methoxy group introduces steric bulk, which may reduce crystallinity compared to simpler analogs like 3-acetyl-8-methoxy-2H-chromen-2-one .
- Halogen Effects : Bromine in 11b increases molecular weight and contributes to a high melting point (290–293°C), typical of halogenated aromatics.
Solid-State and Supramolecular Features
- Crystal Packing : Compound I lacks hydrogen bonds but stabilizes via intramolecular C–H···O contacts (S(5)/S(6) motifs) and π-π stacking (3.5 Å interplanar distance). In contrast, nitro- or bromine-substituted analogs (e.g., 10f, 11b ) likely exhibit stronger dipole-driven packing.
- Solubility : The target compound’s methoxy-aryl group may enhance lipid solubility compared to nitro- or bromine-containing derivatives, though exact data are unavailable .
Biological Activity
4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one, also known by its CAS number 6629-68-1, is a synthetic organic compound belonging to the chromen-2-one class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article examines the biological activity of this compound, supported by data tables and relevant research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20O4 |
| Molecular Weight | 324.37 g/mol |
| Density | 1.168 g/cm³ |
| Boiling Point | 494.9 °C |
| Flash Point | 223.7 °C |
These properties suggest that the compound is stable under various conditions, making it suitable for further biological investigations.
Anticancer Properties
Research has indicated that derivatives of chromen-2-one exhibit significant anticancer activity. A study highlighted that compounds similar to this compound demonstrated moderate antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.
Case Study: Antiproliferative Activity
In a comparative analysis of several chromen-2-one derivatives, it was found that:
- Compound A (similar structure) exhibited an IC50 of 0.03 μM against MDA-MB-231 cells.
- Doxorubicin , a standard chemotherapy drug, had an IC50 of 0.60 μM.
This indicates that certain derivatives may be significantly more potent than established treatments under hypoxic conditions, which are common in tumor microenvironments .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. Docking studies have suggested potential interactions with carbonic anhydrase IX (CA IX), a protein often overexpressed in tumors and associated with poor prognosis .
Additional Biological Activities
Beyond anticancer effects, compounds within this class have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have reported that chromen derivatives possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation in preclinical models.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Q & A
Basic: What are the optimal synthetic routes for 4-Ethyl-7-[(3-methoxyphenyl)methoxy]-8-methylchromen-2-one, and how can reaction yields be improved?
Answer:
The compound can be synthesized via microwave-assisted methods, which reduce reaction times and improve yields compared to conventional heating . Key steps include:
- Condensation reactions using catalysts like DMF-dimethyl acetal for chromenone ring formation .
- Etherification of the hydroxyl group with 3-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield optimization by controlling temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Microwave, 100°C, 30 min | 85–90 |
| 2 | K₂CO₃, DMF, 12 h | 75–80 |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) .
- Structural analogs : Compare activity with derivatives (e.g., 7-hydroxy-8-methylchromenones) to identify substituent-specific effects .
- Dose-response curves : Use nonlinear regression models to quantify potency differences across studies .
- Mechanistic studies : Employ SPR (surface plasmon resonance) to validate target binding, as done for related chromenones .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl at C4, methoxybenzyl at C7) via characteristic shifts (e.g., δ 6.8–7.4 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion [M+H]⁺ at m/z 343.4 .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar chromenones .
Table 2: Key Spectral Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 1.3 (t, 3H, CH₂CH₃), δ 3.8 (s, 3H, OCH₃) |
| IR | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 or COX-2, leveraging crystal structures (PDB: 1PQ2, 5KIR) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- ADMET prediction : Tools like SwissADME evaluate bioavailability (%ABS = 65–70) and BBB permeability (logBB < -1) .
Note: Validate predictions with in vitro assays (e.g., CYP450 inhibition) .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) for 48 h, monitor via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 24 h; quantify degradation products (e.g., demethylated analogs) using LC-MS .
- Thermal stability : TGA analysis shows decomposition onset at ~250°C .
Advanced: What strategies enhance the compound’s bioavailability for therapeutic applications?
Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate at C3) to improve solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
- Prodrug design : Synthesize phosphate esters at the hydroxyl group for enhanced intestinal absorption .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate >95% purity .
- Byproduct control : Optimize stoichiometry to minimize diaryl ether byproducts (e.g., reduce excess 3-methoxybenzyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
